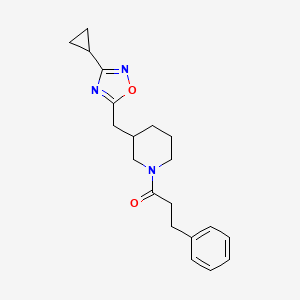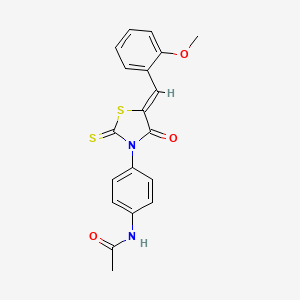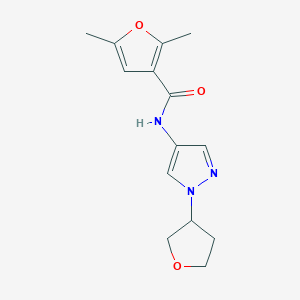
2,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
作用機序
The exact mechanism of action of 2,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide are diverse and depend on the specific application. In medicine, this compound has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been shown to enhance plant growth and improve crop yields by increasing nutrient uptake and improving stress tolerance.
実験室実験の利点と制限
One of the main advantages of using 2,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide in lab experiments is its versatility. This compound can be used in a wide range of applications, from medicine to agriculture to material science. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds with similar properties. However, one of the main limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
将来の方向性
There are many potential future directions for the study of 2,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide. In medicine, further studies are needed to explore its potential as a treatment for various neurological disorders and to investigate its mechanism of action in more detail. In agriculture, more research is needed to determine the optimal conditions for using this compound to improve crop yields. In material science, further studies are needed to explore its potential use in the development of new materials with unique properties. Overall, the future of this compound looks promising, and it is likely to continue to be an important topic of research in the years to come.
合成法
The synthesis of 2,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is through the reaction of 2,5-dimethylfuran-3-carboxylic acid with tetrahydrofuran-3-amine and 4-bromo-1H-pyrazole in the presence of a suitable catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
科学的研究の応用
2,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide has been extensively studied for its potential applications in various fields of science. In medicine, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been studied for its ability to enhance plant growth and improve crop yields. In material science, it has been investigated for its potential use in the development of new materials with unique properties.
特性
IUPAC Name |
2,5-dimethyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9-5-13(10(2)20-9)14(18)16-11-6-15-17(7-11)12-3-4-19-8-12/h5-7,12H,3-4,8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATAKBYBQFQMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate](/img/structure/B2952361.png)
![Ethyl 4-[4-[(2-benzoyl-4-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2952362.png)
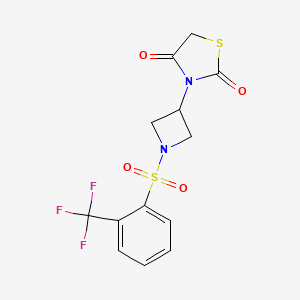
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2952367.png)
![(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide](/img/structure/B2952368.png)
![4-[6-(Thiomorpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2952371.png)
![1-allyl-4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2952373.png)
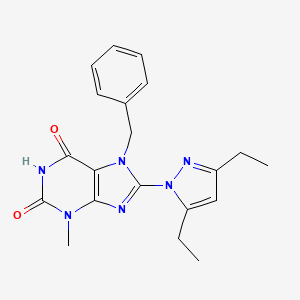


![2-{[1-(2-Hydroxycyclopentyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2952378.png)

